2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-iodo-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCXDDFPRUBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Complex Halogenated Nitrobenzene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing various NMR parameters, the constitution and configuration of 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene can be fully assigned.
The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, showing signals for the two non-equivalent aromatic protons. The methoxy (B1213986) group will present a characteristic singlet. The chemical shifts are influenced by the electronic effects of the substituents: the methoxy group is electron-donating, while the fluoro, iodo, and nitro groups are electron-withdrawing. The proton at C-5 (H-5) would be ortho to the iodine and meta to the nitro group, while the proton at C-6 (H-6) is ortho to the methoxy and fluorine groups. Due to the strong deshielding effect of the adjacent nitro group and the fluorine atom, H-6 is expected to appear at a lower field compared to H-5.
In the ¹³C NMR spectrum, seven distinct signals are anticipated: six for the aromatic carbons and one for the methoxy carbon. The carbon atoms directly attached to the electronegative substituents (F, O, N) will be significantly deshielded. The carbon bonded to iodine (C-4) will show a characteristic upfield shift due to the "heavy atom effect." Furthermore, the fluorine atom will cause through-bond J-coupling, resulting in the splitting of signals for the carbon atoms in its vicinity (C-2, C-1, C-3, etc.), which is a key diagnostic feature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
| -OCH₃ | ~4.0 | ~56 | Singlet (s) |
| H-5 | ~7.8-8.0 | ~130-135 | Doublet (d) |
| H-6 | ~7.0-7.2 | ~115-120 | Doublet of doublets (dd) due to ³J(H-H) and ³J(H-F) |
| C-1 | - | ~155-160 | Doublet (d) due to ²J(C-F) |
| C-2 | - | ~150-155 | Doublet (d) due to ¹J(C-F) |
| C-3 | - | ~140-145 | Doublet (d) due to ²J(C-F) |
| C-4 | - | ~90-95 | Singlet (s) |
| C-5 | - | ~130-135 | Singlet (s) |
| C-6 | - | ~115-120 | Doublet (d) due to ³J(C-F) |
Note: Predicted values are based on substituent effects and data from analogous compounds such as 1-fluoro-4-iodobenzene, 4-fluoronitrobenzene, and 2-chloro-4-nitroanisole. chemicalbook.comchemicalbook.comchemicalbook.com
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum would display a single resonance. The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. The multiplicity of the signal would be a doublet of doublets, arising from coupling to the ortho proton (H-6) and the meta nitro group's influence, though direct coupling to nitrogen is not typically resolved without isotopic labeling. The large chemical shift dispersion in ¹⁹F NMR helps to clearly resolve signals even in complex mixtures. thermofisher.com
Table 2: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹⁹F | -110 to -130 | Doublet of doublets (dd) |
Note: Chemical shifts are relative to a standard like CFCl₃. The predicted range is based on typical values for fluoroaromatic compounds.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure by establishing through-bond and through-space correlations. harvard.eduslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal a cross-peak between the two aromatic protons, H-5 and H-6, confirming their scalar (J-coupling) interaction and thus their adjacent positions on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It would show correlations between H-5 and C-5, H-6 and C-6, and the methoxy protons with the methoxy carbon, confirming the direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. sdsu.edu Key expected correlations include:
The methoxy protons to C-1.
H-6 to C-1, C-2, and C-4.
H-5 to C-1, C-3, and C-4. These correlations would unambiguously piece together the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between nuclei that are close to each other, irrespective of bonding. researchgate.net A significant NOESY correlation would be expected between the methoxy protons and H-6, confirming the proximity of the methoxy group to that position. Another key correlation would be between the fluorine atom (observed via ¹H-¹⁹F HOESY) and H-6, providing definitive evidence for their ortho relationship.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure in the crystalline state. nih.gov For halogenated compounds, ssNMR can measure the complete chemical shift tensors, which are averaged out in solution. nih.gov This provides detailed information on the local electronic structure. Furthermore, ssNMR is a powerful tool for studying intermolecular interactions, such as potential halogen bonding involving the iodine atom, which can influence crystal packing and the material's bulk properties. nih.govwiley.com Fast Magic Angle Spinning (MAS) ¹⁹F NMR can be particularly useful for characterizing fluorinated compounds in the solid state with high sensitivity and resolution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₇H₅FINO₃. chemscene.com HRMS analysis would provide an experimental mass that is accurate to within a few parts per million (ppm) of the calculated theoretical mass, unequivocally confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅FINO₃ |
| Monoisotopic Mass (Calculated) | 296.9302 u |
| Expected HRMS Result | [M+H]⁺ = 297.9375 u or other adducts |
Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. youtube.com The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.
The most prominent peaks would be the strong, sharp absorptions corresponding to the nitro (NO₂) group. Aromatic C-H and C=C stretching and bending vibrations would confirm the presence of the benzene ring. The C-O stretch of the methoxy ether and the C-F stretch would also be present, although the latter can sometimes be difficult to assign definitively in a complex spectrum.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1600-1585, 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring |
| 1550-1500 | N-O Asymmetric Stretch | Nitro (NO₂) |
| 1360-1300 | N-O Symmetric Stretch | Nitro (NO₂) |
| 1275-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1075-1020 | C-O-C Symmetric Stretch | Aryl Ether |
| 1250-1100 | C-F Stretch | Fluoroaromatic |
Single Crystal X-ray Diffraction for Definitive Molecular Architecture
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom can be determined, revealing the molecule's definitive architecture.
While a comprehensive search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound at present, the hypothetical data that would be obtained from such an analysis is presented in the table below to illustrate the expected precision and nature of the findings.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1395 |
| Z | 4 |
Integrated Spectroscopic Approaches for Challenging Structures
While single-crystal X-ray diffraction provides the ultimate structural confirmation, its reliance on obtaining a suitable crystal means it is not always feasible. In such cases, and indeed for a comprehensive characterization, an integrated approach utilizing a combination of spectroscopic techniques is essential for the unambiguous structural elucidation of complex molecules like this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
The primary spectroscopic methods employed for the characterization of halogenated nitrobenzene (B124822) derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the hydrogen atoms on the benzene ring, allowing for the determination of their relative positions. ¹³C NMR would similarly identify the number and types of carbon atoms. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would establish the connectivity between protons and carbons, confirming the substitution pattern. The presence of the fluorine atom would introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling, providing further structural confirmation.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of this compound, which would be consistent with its molecular formula (C₇H₅FINO₃). The fragmentation pattern observed in the mass spectrum would also offer clues about the molecule's structure, as specific fragments would be expected to be lost upon ionization.
By integrating the data from these complementary techniques, a detailed and reliable picture of the molecular structure of this compound can be constructed, even in the absence of single-crystal X-ray diffraction data. This integrated approach is a cornerstone of modern chemical analysis for the characterization of novel and complex compounds.
Table of Compounds
| Compound Name |
|---|
Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Iodo 1 Methoxy 3 Nitrobenzene and Analogs
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, especially those employing DFT, are fundamental to investigating the molecular characteristics of substituted nitrobenzenes. unpatti.ac.id Functionals such as B3LYP and PBE1PBE, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used to model the behavior of these molecules. unpatti.ac.idijrti.orgrsc.org These methods allow for a detailed exploration of the molecule's electronic landscape, which is heavily influenced by the interplay of its various substituents: the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro, iodo, and nitro groups.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its lowest-energy conformation.
In substituted nitrobenzenes, the presence of bulky or electronically demanding groups can lead to structural distortions. researchgate.net For instance, steric hindrance between the nitro group and adjacent substituents (the methoxy and fluoro groups in this case) can cause the NO₂ group to twist out of the plane of the benzene (B151609) ring. researchgate.net This twisting can, in turn, affect the electronic conjugation between the nitro group and the aromatic system. The substituents also alter the bond lengths within the benzene ring from the ideal 1.39 Å of benzene. The C-N bond to the nitro group and the C-I bond are typically elongated due to steric and electronic effects.
The electronic structure is profoundly shaped by the substituents. The nitro group is a strong π-acceptor and σ-acceptor, withdrawing electron density from the ring. The fluorine and iodine atoms also withdraw electron density via induction (σ-withdrawal), though iodine is less electronegative. Conversely, the methoxy group is a σ-acceptor but a strong π-donor, feeding electron density into the aromatic ring through resonance. This push-pull electronic arrangement creates a highly polarized molecule.
Table 1: Representative Optimized Geometric Parameters for Substituted Nitrobenzene (B124822) Analogs (DFT Calculations) (Note: These are typical values from computational studies on analogous compounds and serve as estimations for this compound.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.41 | - |
| C-N (nitro) | 1.47 - 1.49 | - |
| N-O (nitro) | 1.22 - 1.24 | - |
| C-O (methoxy) | 1.35 - 1.37 | - |
| O-CH₃ (methoxy) | 1.42 - 1.44 | - |
| C-F | 1.33 - 1.36 | - |
| C-I | 2.08 - 2.12 | - |
| O-N-O (nitro) | ~125 | - |
| C-C-N (nitro) | ~119 | - |
| C-O-C (methoxy) | ~118 | - |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group characteristically leads to a low-lying LUMO. This makes the molecule electrophilic and susceptible to attack by nucleophiles. The HOMO is typically distributed over the aromatic ring and the electron-donating methoxy group.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The multiple electron-withdrawing groups on this compound are expected to result in a relatively small HOMO-LUMO gap, indicating significant chemical reactivity.
Table 2: Representative FMO Energies for Nitroaromatic Analogs (DFT Calculations) (Note: Values are illustrative, based on computational studies of similar molecules.)
| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Nitrobenzene | -7.8 | -1.7 | 6.1 |
| p-Chloronitrobenzene | -7.9 | -2.0 | 5.9 |
| 2,4-Dinitrotoluene | -8.5 | -3.1 | 5.4 |
| Aminobenzene-Thiophene-Nitrobenzene | -5.79 | -3.21 | 2.58 |
Data synthesized from representative computational studies.
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red signifies electron-rich regions (negative potential), typically associated with lone pairs on electronegative atoms, while blue indicates electron-poor regions (positive potential), often found around acidic hydrogen atoms.
For this compound, the ESP map would show a deep negative potential (red) localized on the oxygen atoms of the nitro group, which are the most electronegative and electron-rich sites in the molecule. ajchem-a.com The fluorine atom would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the methoxy group and the aromatic ring would be associated with positive potential (blue). The aromatic ring itself would display a complex potential surface due to the competing electronic effects of the substituents. The iodine atom can present a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential site for interaction with nucleophiles.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates that are often too transient to be observed experimentally. ijrti.org For a molecule like this compound, a key reaction pathway is Nucleophilic Aromatic Substitution (SNAr).
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring. DFT calculations can model this process by locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. rsc.org A transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion of atoms along the reaction path. rsc.org
For this compound, nucleophilic attack could potentially occur at several positions, most notably the carbon bearing the iodine atom (an ipso-substitution) or a hydrogen-bearing carbon ortho or para to the nitro group. Computational studies on analogous halonitrobenzenes show that the initial addition of a nucleophile often proceeds rapidly at positions ortho or para to the nitro group. researchgate.netnih.gov By calculating the activation free energy (ΔG‡) for the transition states of each possible pathway, theorists can predict the most likely course of the reaction. amazonaws.com The pathway with the lowest energy barrier is the kinetically favored one.
Computational chemistry allows for the direct calculation of the structure and energetic stability of these Meisenheimer complexes. amazonaws.com The strong electron-withdrawing capacity of the nitro group is essential for stabilizing the negative charge of the intermediate through resonance and induction. researchgate.net Calculations of the Gibbs free energy of reaction (ΔGr) for the formation of the Meisenheimer complex can determine whether it is a stable intermediate or a transient species. In many cases involving nitroaromatics, these adducts are sufficiently stable to be considered true intermediates along the reaction pathway. researchgate.netmdpi.com By comparing the calculated energies of different possible intermediates (e.g., attack at the C-I position vs. a C-H position), the thermodynamically preferred intermediate can be identified.
Table 3: Example of Calculated Gibbs Free Energy Profile for SNAr on an Analog (p-Chloronitrobenzene)
| Species | ΔG (kcal/mol) - Gas Phase | ΔG (kcal/mol) - DMF Solvent |
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +8.2 | +23.7 |
| Meisenheimer Intermediate | -18.5 | +2.2 |
| Products | -25.0 | -15.0 |
Data adapted from computational studies on the reaction of chloromethyl phenyl sulfone anion with p-chloronitrobenzene. rsc.orgamazonaws.com This illustrates how computational methods can quantify the energetic landscape of a reaction.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), which are crucial for its structural elucidation and characterization.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts via computational methods is a valuable tool for verifying the chemical structure of synthesized compounds. Quantum mechanical computational techniques, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed for this purpose. prensipjournals.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within these frameworks to calculate the isotropic chemical shifts (δ) for various nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. prensipjournals.com
For this compound, calculations would be performed on a geometry-optimized structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro, fluoro, and iodo substituents.
The electron-withdrawing nitro group deactivates the benzene ring, generally shifting the signals of nearby protons and carbons to a lower field (higher ppm). libretexts.org Conversely, the methoxy group donates electron density, particularly to the ortho and para positions, causing upfield shifts. The inductive effects of the fluorine and iodine atoms also contribute to the final predicted shifts. Theoretical calculations for analogous compounds like 3-chloro-4-fluoronitrobenzene have shown a strong correlation between computed and experimental NMR data. prensipjournals.com
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are representative values based on computational models and substituent effects. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | Methoxy (-OCH₃) | 3.9 - 4.1 | Proximity to oxygen |
| ¹H | Aromatic (H-5) | 7.8 - 8.0 | Para to nitro group, ortho to iodo group |
| ¹H | Aromatic (H-6) | 7.0 - 7.2 | Ortho to methoxy group, meta to nitro group |
| ¹³C | C-1 (-OCH₃) | 150 - 155 | Attached to electron-donating methoxy group |
| ¹³C | C-2 (-F) | 155 - 160 (doublet) | Strong C-F coupling, ortho to nitro and methoxy |
| ¹³C | C-3 (-NO₂) | 145 - 150 | Attached to electron-withdrawing nitro group libretexts.org |
| ¹³C | C-4 (-I) | 90 - 95 | Heavy atom effect of iodine |
| ¹⁹F | C-2 (-F) | ~ -110 | Meta-fluoro-nitro system |
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra. prensipjournals.com The analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the frequencies and intensities of the fundamental vibrational modes.
For this compound, the predicted spectrum would exhibit characteristic peaks corresponding to its specific functional groups. These include the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, C-F and C-I stretching modes, aromatic C-H stretching, and vibrations associated with the methoxy group and the benzene ring itself. Comparing the computed frequencies with experimental data from FTIR and Raman spectroscopy serves as a critical step in confirming the molecular structure. prensipjournals.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | ~ 1520 |
| Nitro (NO₂) | Symmetric Stretching | ~ 1350 |
| C-O (Methoxy) | Stretching | 1200 - 1275 |
| C-F | Stretching | 1100 - 1250 |
| C-I | Stretching | ~ 500 |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors (excluding toxicity/biological activity)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between the chemical structure of a compound and its properties. While often used for toxicity, QSAR principles can also be applied to predict physicochemical properties and reactivity based on calculated molecular descriptors.
Influence of Substituents on Molecular Polarization and Hyperpolarizability
The arrangement of electron-donating and electron-withdrawing substituents on the benzene ring of this compound significantly influences its electronic properties, including molecular polarization (dipole moment) and hyperpolarizability. The nitro group is a powerful electron-withdrawing substituent, while the methoxy group is a strong electron-donator through resonance. researchgate.net This "push-pull" system creates a substantial separation of charge across the molecule, resulting in a large ground-state dipole moment.
Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large dipole moments and significant charge transfer, like many substituted nitrobenzenes, are known to exhibit high hyperpolarizability values. researchgate.net Quantum chemical simulations are the most effective method for calculating these NLO properties. researchgate.net The specific substitution pattern of this compound, with its combination of strong withdrawing and donating groups, suggests it may possess notable NLO characteristics.
Conductor-like Screening Model (COSMO) Applications
Chemical reactions and measurements are most often performed in solution rather than in the gas phase. The Conductor-like Screening Model (COSMO) is a computational method used to simulate the effects of a solvent on a molecule's properties. scm.com It treats the solvent as a continuous medium with a specific dielectric constant, creating a cavity around the solute molecule. This allows for the calculation of more realistic molecular properties, such as conformational energies, reaction barriers, and electronic spectra, as they would appear in a specific solvent. scm.comresearchgate.net
For this compound, COSMO could be used to study how its dipole moment, reactivity, and spectroscopic parameters change in solvents of varying polarity, from nonpolar hexane to polar water or nitrobenzene. researchgate.net This is crucial for predicting its behavior in different chemical environments and for designing synthetic routes or applications where solvent effects are important.
Correlation of Electronic Properties with Reactivity Patterns
The electronic properties of this compound, dictated by its substituents, directly determine its chemical reactivity. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density, making such reactions much slower than in benzene. libretexts.orgquora.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group. ijrti.org
Table 3: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 1 | Withdrawing | Strongly Donating | Activating (Ortho/Para Director) libretexts.org |
| -F (Fluoro) | 2 | Strongly Withdrawing | Weakly Donating | Deactivating (Ortho/Para Director) |
| -NO₂ (Nitro) | 3 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating (Meta Director) libretexts.orgijrti.org |
| -I (Iodo) | 4 | Withdrawing | Weakly Donating | Deactivating (Ortho/Para Director) |
Q & A
Q. What are the common synthetic routes for preparing 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves sequential functionalization of the benzene ring. A typical route includes:
- Nitration : Introduce the nitro group at the meta position using HNO₃/H₂SO₄ at 0–5°C on a fluorinated precursor.
- Iodination : Regioselective para-iodination with N-iodosuccinimide (NIS) and FeCl₃ at 80°C.
- Methoxylation : Use NaOMe/CuI in DMF at 120°C for OCH₃ introduction .
| Step | Reagents/Conditions | Target Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-NO₂ | 85 |
| Iodination | NIS, FeCl₃, 80°C | 4-I | 78 |
| Methoxylation | NaOMe, CuI, DMF, 120°C | 1-OCH₃ | 82 |
Q. Which spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELX for refinement and ORTEP-3 for visualization . Heavy atoms like iodine enhance diffraction but require high-resolution data.
- NMR/IR : Compare experimental spectra with PubChem/NIST data for nitro (1520 cm⁻¹, IR) and fluorine (δ -110 ppm, ¹⁹F NMR) groups .
- Mass Spectrometry : Confirm molecular weight (317.03 g/mol) via high-resolution MS .
Q. What functional groups dominate the compound’s reactivity?
Methodological Answer: Key groups include:
- Nitro (NO₂) : Electrophilic substitution director; reducible to NH₂ under H₂/Pd-C .
- Iodo (I) : Participates in Ullmann couplings or Suzuki-Miyaura cross-couplings .
- Methoxy (OCH₃) : Ortho/para-directing; resistant to nucleophilic attack under mild conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
Methodological Answer: Para-iodination is favored due to steric and electronic effects from adjacent substituents. To minimize byproducts:
Q. How do conflicting crystallographic data arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from:
Q. What computational methods predict the compound’s spectroscopic behavior?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra. Basis sets like 6-311+G(d,p) account for fluorine’s electronegativity .
- Molecular Dynamics : Model solvation effects (e.g., DMSO) on chemical shifts .
| Parameter | Experimental (¹H NMR) | Simulated (DFT) | Error (%) |
|---|---|---|---|
| Aromatic H | δ 7.2–8.1 ppm | δ 7.1–8.0 ppm | 1.3 |
| OCH₃ | δ 3.9 ppm | δ 3.8 ppm | 2.6 |
Q. How can nitro group reduction be achieved without deiodination?
Methodological Answer:
Q. What strategies improve reproducibility in multi-step syntheses?
Methodological Answer:
- Intermediate Purity : Purify via column chromatography (SiO₂, hexane/EtOAc) after each step .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro/iodo group integrity .
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental and theoretical melting points?
Methodological Answer:
Q. Why do NMR spectra vary across solvents, and how is this mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
